molecular formula C8H8N2O3 B089416 Acetic acid, [(3-aminophenyl)amino]oxo- CAS No. 101-09-7

Acetic acid, [(3-aminophenyl)amino]oxo-

Cat. No. B089416
CAS RN: 101-09-7
M. Wt: 180.16 g/mol
InChI Key: RNEUWLIFSPFBQF-UHFFFAOYSA-N
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Description

“Acetic acid, [(3-aminophenyl)amino]oxo-” is also known as 3-Aminophenylacetic acid . It is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . The molecular formula of this compound is C8H9NO2 .


Molecular Structure Analysis

The molecular structure of 3-Aminophenylacetic acid can be represented by the SMILES notation: NC1=CC=CC(CC(O)=O)=C1 . This indicates that the compound has an amine group (NH2) attached to a phenyl ring, which is further attached to an acetic acid moiety .


Physical And Chemical Properties Analysis

3-Aminophenylacetic acid is a crystalline powder with a melting point range of 147°C to 150°C . It has a molecular weight of 151.17 g/mol .

Safety And Hazards

3-Aminophenylacetic acid is harmful if swallowed and may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. If swallowed or in contact with skin, it is advised to call a poison center or doctor/physician .

properties

IUPAC Name

2-(3-aminoanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-5-2-1-3-6(4-5)10-7(11)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEUWLIFSPFBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059225
Record name Acetic acid, [(3-aminophenyl)amino]oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, [(3-aminophenyl)amino]oxo-

CAS RN

101-09-7
Record name 2-[(3-Aminophenyl)amino]-2-oxoacetic acid
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Record name m-Aminooxanilic acid
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Record name m-Aminooxanilic acid
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Record name Acetic acid, 2-[(3-aminophenyl)amino]-2-oxo-
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Record name Acetic acid, [(3-aminophenyl)amino]oxo-
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Record name [(3-aminophenyl)amino]oxoacetic acid
Source European Chemicals Agency (ECHA)
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Record name M-AMINOOXANILIC ACID
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